molecular formula C12H21NO4 B6165874 rac-(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid, trans CAS No. 1965310-36-4

rac-(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid, trans

Cat. No. B6165874
CAS RN: 1965310-36-4
M. Wt: 243.3
InChI Key:
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Description

Rac-(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid, trans is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243.3. The purity is usually 95.
BenchChem offers high-quality rac-(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid, trans suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac-(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid, trans including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-2-{[(tert-butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid, trans involves the protection of the amine group, followed by the addition of a carboxylic acid group to the cyclopentane ring. The final step involves the removal of the protecting group to yield the desired compound.", "Starting Materials": [ "1-methylcyclopentene", "tert-butyl carbamate", "diethylzinc", "carbon dioxide", "hydrochloric acid", "sodium hydroxide", "acetic anhydride", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "1. Protection of the amine group: 1-methylcyclopentene is reacted with tert-butyl carbamate in the presence of diethylzinc to yield the corresponding tert-butyl carbamate-protected amine.", "2. Addition of carboxylic acid group: The protected amine is then reacted with carbon dioxide in the presence of hydrochloric acid to yield the corresponding carboxylic acid.", "3. Removal of protecting group: The tert-butyl carbamate protecting group is removed by treatment with sodium hydroxide in water, followed by acidification with hydrochloric acid. The resulting carboxylic acid is then converted to the trans isomer by treatment with acetic anhydride and sodium bicarbonate in ethyl acetate." ] }

CAS RN

1965310-36-4

Molecular Formula

C12H21NO4

Molecular Weight

243.3

Purity

95

Origin of Product

United States

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